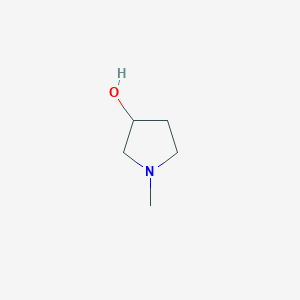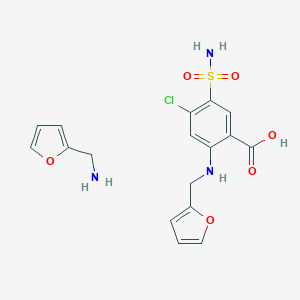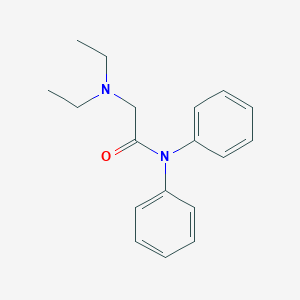
2-(Diethylamino)-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N,N-diphenylacetamide, also known as Lidocaine, is a local anesthetic that is widely used in medical procedures. It is a white crystalline powder that is soluble in water and alcohol and has a molecular weight of 234.32 g/mol. Lidocaine is a member of the amide class of local anesthetics and is used to numb the tissues in a specific area of the body during medical procedures.
Mécanisme D'action
2-(Diethylamino)-N,N-diphenylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. It has a rapid onset of action and a short duration of action, making it ideal for use in local anesthesia.
Effets Biochimiques Et Physiologiques
2-(Diethylamino)-N,N-diphenylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and altering the function of ion channels in nerve cells. It has also been shown to have antiarrhythmic effects on the heart.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Diethylamino)-N,N-diphenylacetamide is widely used in laboratory experiments due to its rapid onset of action and short duration of action. It is also relatively safe and has a low risk of side effects. However, it can be difficult to control the dose and concentration of 2-(Diethylamino)-N,N-diphenylacetamide, which can lead to inconsistent results.
Orientations Futures
There are a number of potential future directions for research on 2-(Diethylamino)-N,N-diphenylacetamide, including exploring its use as an anti-inflammatory agent, investigating its effects on ion channels in other tissues, and developing new formulations and delivery methods for local anesthesia. Additionally, there is ongoing research into the development of new local anesthetics with improved efficacy and safety profiles.
Méthodes De Synthèse
2-(Diethylamino)-N,N-diphenylacetamide is synthesized by the reaction of 2,6-dimethylaniline and chloroacetyl chloride in the presence of an aqueous sodium hydroxide solution to form 2-(diethylamino)-N,N-dimethylacetamide. This intermediate is then reacted with benzophenone in the presence of sodium ethoxide to form 2-(Diethylamino)-N,N-diphenylacetamide.
Applications De Recherche Scientifique
2-(Diethylamino)-N,N-diphenylacetamide has been extensively studied for its anesthetic properties and has been used in a variety of medical procedures, including dental work, minor surgeries, and obstetrics. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias.
Propriétés
Numéro CAS |
101784-86-5 |
|---|---|
Nom du produit |
2-(Diethylamino)-N,N-diphenylacetamide |
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(diethylamino)-N,N-diphenylacetamide |
InChI |
InChI=1S/C18H22N2O/c1-3-19(4-2)15-18(21)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
YNIZSAYAIAWYNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
101784-86-5 |
Synonymes |
2-diethylamino-N,N-diphenyl-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




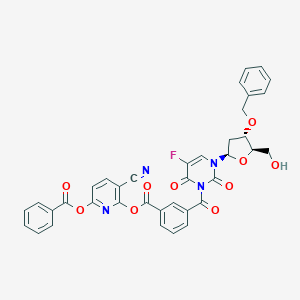
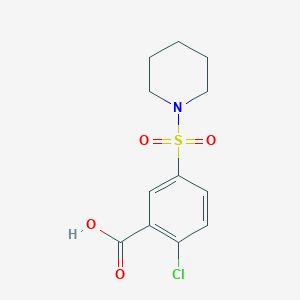

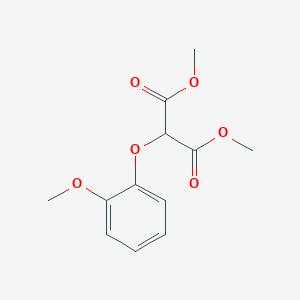

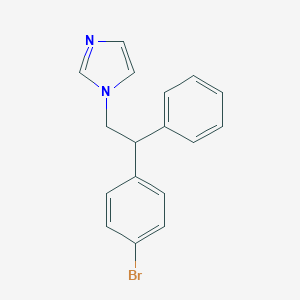
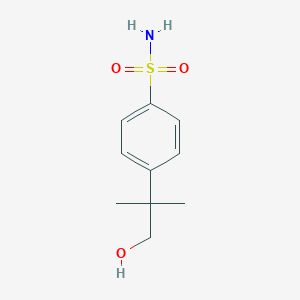
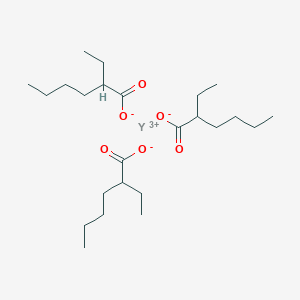
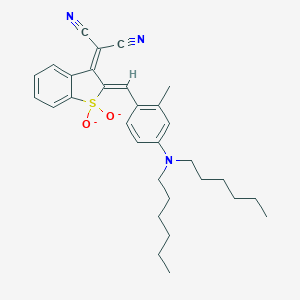
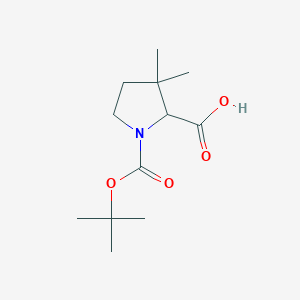
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
